Superior Potency of SB 290157 TFA in Human Neutrophil Ca2+ Mobilization Compared to JR14a
SB 290157 TFA demonstrates an IC50 of 28 nM for inhibiting C3a-induced calcium mobilization in human neutrophils [1]. In contrast, the thiophene-based C3aR antagonist JR14a exhibits an IC50 of approximately 12.5 nM in a similar assay system using human C3aR-expressing cells [2]. The difference of approximately 15.5 nM represents a measurable but not substantial potency gap. However, SB 290157 TFA's consistent activity across multiple species (human, rat, mouse, guinea pig) and assay formats (calcium mobilization, ATP release, radioligand binding) provides a robust and validated pharmacological profile that is not fully replicated by JR14a in all systems .
| Evidence Dimension | Inhibition of C3a-induced calcium mobilization in human neutrophils |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | JR14a: IC50 ≈ 12.5 nM (human C3aR-expressing cells) |
| Quantified Difference | JR14a is approximately 2.2-fold more potent in this specific assay context |
| Conditions | Human neutrophils; C3a-induced calcium mobilization; SB 290157 TFA |
Why This Matters
SB 290157 TFA remains a benchmark tool for C3aR antagonism due to its extensive validation across species and assays, ensuring reliable and interpretable results.
- [1] Ames RS, Lee D, Foley JJ, Jurewicz AJ, Tornetta MA, Bautsch W, Settmacher B, Klos A, Erhard KF, Cousins RD, et al. Identification of a selective nonpeptide antagonist of the anaphylatoxin C3a receptor that demonstrates antiinflammatory activity in animal models. J Immunol. 2001;166(10):6341-6348. PMID: 11342658. View Source
- [2] Rowley JA, Reid RC, Poon EKY, Wu KC, Lim J, Lohman RJ, Hamidon JK, Yau MK, Halili MA, Durek T, Iyer A, Fairlie DP. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity. J Med Chem. 2020;63(2):529-541. PMID: 31910011. View Source
